3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-1-methyl-4-nitro-1H-pyrazole
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Overview
Description
3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-1-methyl-4-nitro-1H-pyrazole is a complex organic compound that belongs to the class of triazene derivatives. This compound is characterized by its unique structure, which includes a triazene moiety linked to a pyrazole ring. The presence of nitro and methyl groups further enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-1-methyl-4-nitro-1H-pyrazole typically involves the reaction of 3,3-dimethyl-1-triazene with 1-methyl-4-nitro-1H-pyrazole under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the process. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-1-methyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-1-methyl-4-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-1-methyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazene moiety may also play a role in modulating the compound’s activity by interacting with enzymes or receptors involved in key biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-nitro-1H-pyrazole: Lacks the triazene moiety but shares the pyrazole core structure.
3,3-Dimethyl-1-triazene: Contains the triazene moiety but lacks the pyrazole ring.
4-Nitro-1H-pyrazole: Similar to 1-methyl-4-nitro-1H-pyrazole but without the methyl group.
Uniqueness
3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-1-methyl-4-nitro-1H-pyrazole is unique due to the combination of the triazene and pyrazole moieties, along with the presence of both nitro and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
137838-36-9 |
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Molecular Formula |
C6H10N6O2 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
N-methyl-N-[(1-methyl-4-nitropyrazol-3-yl)diazenyl]methanamine |
InChI |
InChI=1S/C6H10N6O2/c1-10(2)9-7-6-5(12(13)14)4-11(3)8-6/h4H,1-3H3 |
InChI Key |
CNOGVAIHWUOLPL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)N=NN(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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